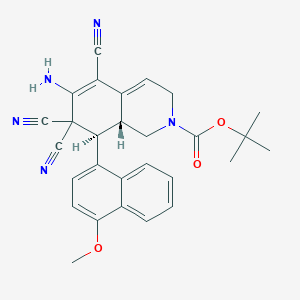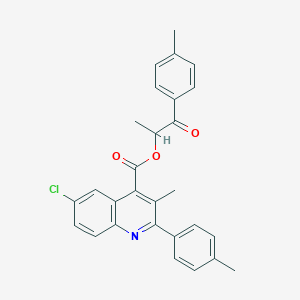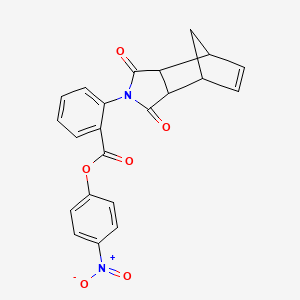-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)
methyl [(Z)-[(methoxycarbonyl)amino]({2-[(E)-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a carbamate derivative, which is a class of compounds commonly used as pesticides and herbicides.
準備方法
Synthetic Routes and Reaction Conditions
-
First Method
Starting Materials: Chloromethyl methyl ether, 2-[(1E)-2-phenyldiazen-1-yl]aniline, and methoxycarbonyl isocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C.
Procedure: Chloromethyl methyl ether is reacted with 2-[(1E)-2-phenyldiazen-1-yl]aniline to form an intermediate. This intermediate is then reacted with methoxycarbonyl isocyanate to yield the final product.
-
Second Method
Starting Materials: 2-[(1E)-2-phenyldiazen-1-yl]aniline and methyl chloroformate.
Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine at room temperature.
Procedure: 2-[(1E)-2-phenyldiazen-1-yl]aniline is reacted with methyl chloroformate in the presence of triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The reactions are optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Used as a herbicide to control weed growth in crops.
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- Methyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
- Ethyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
- Methyl N-[(Z)-[(ethoxycarbonyl)amino]phenyl]carbamate
Uniqueness
Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is unique due to the presence of the 2-[(1E)-2-phenyldiazen-1-yl]phenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with molecular targets, making it more effective in its applications compared to similar compounds.
特性
分子式 |
C17H17N5O4 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
methyl N-[N-methoxycarbonyl-N'-(2-phenyldiazenylphenyl)carbamimidoyl]carbamate |
InChI |
InChI=1S/C17H17N5O4/c1-25-16(23)19-15(20-17(24)26-2)18-13-10-6-7-11-14(13)22-21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H2,18,19,20,23,24) |
InChIキー |
XUSBCUOLAZZDRA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC(=NC1=CC=CC=C1N=NC2=CC=CC=C2)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12462220.png)




![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)

![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)
![4-(4-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12462268.png)
